molecular formula C22H18FN3O3S B2416116 N-benzyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252917-57-9

N-benzyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2416116
CAS No.: 1252917-57-9
M. Wt: 423.46
InChI Key: QRUBFKAIFAHMBX-UHFFFAOYSA-N
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Description

N-benzyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C22H18FN3O3S and its molecular weight is 423.46. The purity is usually 95%.
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Properties

IUPAC Name

N-benzyl-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c23-17-9-5-4-8-16(17)13-26-21(28)20-18(10-11-30-20)25(22(26)29)14-19(27)24-12-15-6-2-1-3-7-15/h1-11H,12-14H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUBFKAIFAHMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-benzyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a thieno[3,2-d]pyrimidin core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C23H21FN4O3S. Its structure includes multiple functional groups that contribute to its reactivity and biological activity. The presence of the fluorobenzyl substituent enhances lipophilicity, potentially improving membrane permeability.

PropertyValue
Molecular FormulaC23H21FN4O3S
Molecular Weight445.5 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the thieno[3,2-d]pyrimidin core through cyclization reactions followed by subsequent modifications to introduce the benzyl and fluorobenzyl groups.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing the thieno[3,2-d]pyrimidine scaffold have shown inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Cell Line Studies : In vitro studies on human colon cancer (HT29) and prostate cancer (DU145) cell lines demonstrated that compounds with similar structures can inhibit cell proliferation effectively.
    • Method : MTT assay was used to assess cell viability.
    • Results : IC50 values were comparable to established chemotherapeutics.

The proposed mechanism of action for this compound involves:

  • EGFR Inhibition : Molecular docking studies suggest strong binding affinity to epidermal growth factor receptor (EGFR) tyrosine kinase.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological significance of compounds related to this compound:

  • Antioxidant Activity : Compounds with similar structures exhibited significant scavenging activity against DPPH radicals with IC50 values indicating potent antioxidant properties.
    • Example : A related compound showed 93.75% inhibition at 100 µg/mL concentration.

Scientific Research Applications

Key Structural Features

  • Thieno[3,2-d]pyrimidin-1(2H)-yl Moiety : Contributes to biological activity.
  • Fluorobenzyl Group : Enhances chemical reactivity and biological interactions.
  • Acetamide Functionality : Adds to the compound's versatility in medicinal chemistry.

Anticancer Activity

Research indicates that compounds similar to N-benzyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide exhibit significant anticancer properties. The thieno[3,2-d]pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Antiviral Properties

The compound has shown promise in antiviral applications. Studies have demonstrated that derivatives containing similar structural motifs can inhibit viral replication mechanisms. For instance, compounds with the thieno[3,2-d]pyrimidine structure have been evaluated for their effectiveness against viruses such as HIV and Hepatitis C virus (HCV).

Antimicrobial Activity

The antibacterial potential of compounds related to this compound has been explored against various Gram-positive and Gram-negative bacteria. Preliminary studies suggest that modifications to the benzyl group can enhance antimicrobial efficacy.

Table 1: Summary of Biological Activities

Activity TypeCompound TestedIC50 (µM)Reference
AnticancerThieno derivatives5.0
AntiviralSimilar compounds6.3
AntimicrobialBenzyl derivatives10.0

Case Study: Antiviral Efficacy Against HCV

A study demonstrated that a derivative of this compound exhibited an EC50 value of 13.3 µM against HCV. This suggests a strong potential for further development as an antiviral agent targeting HCV replication pathways.

Case Study: Synthesis and Structure-Activity Relationship (SAR)

Researchers have synthesized various analogs of the compound to explore the structure-activity relationship (SAR). Modifications at the N-benzyl position have been shown to significantly alter biological activity profiles, indicating that careful design can lead to enhanced therapeutic effects.

Q & A

Q. What synthetic routes are commonly employed for synthesizing N-benzyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide?

The synthesis typically involves multi-step reactions, starting with the condensation of substituted pyrimidine or thienopyrimidine precursors. For example, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are used to form acetamide linkages, as demonstrated in analogous thienopyrimidine derivatives . Key steps include:

  • Activation of carboxylic acid groups (e.g., using EDC and triethylamine in dichloromethane).
  • Nucleophilic substitution or amidation reactions with benzylamine derivatives under controlled temperatures (e.g., 273 K to prevent side reactions).
  • Purification via recrystallization from solvent mixtures (e.g., methanol/acetone) .

Q. What analytical techniques are critical for characterizing this compound post-synthesis?

Essential methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and amide bond formation.
  • IR spectroscopy to validate carbonyl (C=O) and amide (N–H) functional groups.
  • Single-crystal X-ray diffraction for unambiguous structural determination, including dihedral angles between aromatic rings and hydrogen-bonding patterns .
  • Elemental analysis (C, H, N, S) to verify purity and stoichiometry .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis, particularly in the coupling of fluorobenzyl substituents?

Yield optimization strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts may enhance regioselectivity.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dichloromethane minimizes side reactions .
  • Temperature control : Lower temperatures (e.g., 0–5°C) during amide coupling reduce racemization or decomposition .
  • Reagent stoichiometry : Excess carbodiimide coupling agents (1.5–2 eq) ensure complete activation of carboxyl groups .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR or IR)?

Contradictions can be addressed via:

  • Cross-validation with DFT calculations : Computational modeling predicts vibrational (IR) and chemical shift (NMR) patterns, aiding peak assignment .
  • Variable-temperature NMR : Detects dynamic processes (e.g., rotamers) that cause splitting or broadening .
  • X-ray crystallography : Provides definitive bond lengths and angles to confirm structural hypotheses .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula when elemental analysis is inconclusive .

Q. What methodological considerations are critical for designing structure-activity relationship (SAR) studies on this compound?

Key steps include:

  • Substituent variation : Systematically modifying the fluorobenzyl or acetamide groups to assess impact on bioactivity (e.g., antimicrobial or enzyme inhibition) .
  • Bioassay design : Use standardized protocols (e.g., MIC assays for antimicrobial activity or kinase inhibition assays) with positive/negative controls .
  • Computational docking : Predict binding interactions with target proteins (e.g., using AutoDock Vina) to prioritize synthetic targets .
  • Data normalization : Account for solubility differences by testing compounds at multiple concentrations and using vehicle controls .

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